
(3,5-Diaminophenyl)methanol
Overview
Description
(3,5-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It is characterized by the presence of two amino groups (-NH2) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH2OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Diaminophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzyl alcohol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method includes the use of Friedel-Crafts alkylation followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions.
Mechanistic Insight : Oxidation proceeds via formation of a chromate ester intermediate in acidic media , while TEMPO-mediated oxidation follows a radical pathway .
Nucleophilic Substitution at the Alcohol Group
The hydroxyl group participates in S<sub>N</sub> reactions with electrophilic reagents.
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
HX (X = Cl, Br) | Al(OTf)<sub>3</sub>, reflux | (3,5-Diaminophenyl)halide | 90–95% |
RSO<sub>2</sub>Cl | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfonate ester | 82% |
Key Findings :
-
Al(OTf)<sub>3</sub> enhances reaction rates by activating the hydroxyl group via Lewis acid coordination .
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Steric hindrance from adjacent amino groups slows down sulfonation compared to halogenation.
Acylation/Alkylation of Amino Groups
The aromatic amines undergo derivatization to form amides or secondary amines.
Notes :
-
Acylation occurs regioselectively at the para positions relative to the methanol group.
-
Benzylation under basic conditions may lead to partial O-alkylation without careful stoichiometric control .
Condensation Reactions
The amino groups participate in Schiff base formation and related condensations.
Partner Reagent | Catalyst | Product | Application |
---|---|---|---|
4-Nitrobenzaldehyde | None (neat) | Bis-Schiff base | Ligand synthesis |
Glyoxylic acid | HCl (gaseous) | Quinazolinone derivative | Heterocycle synthesis |
Critical Data :
-
Schiff base formation achieves >90% conversion in anhydrous ethanol at 60°C .
-
Quinazolinone cyclization requires strict pH control (pH 3–4) to avoid polymerization .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes nitration and sulfonation.
Regioselectivity : Nitration favors the ortho position due to directing effects of both amino and hydroxyl groups .
Reductive Transformations
Controlled reduction of functional groups has been documented.
Substrate Modification | Reagent | Product | Notes |
---|---|---|---|
Nitro derivative | H<sub>2</sub>/Pd-C | 3,5-Diamino-2-aminophenylmethanol | Requires NH<sub>3</sub> atmosphere |
Scientific Research Applications
(3,5-Diaminophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Diaminophenyl)methanol involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, influencing their structure and function. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
(3,4-Diaminophenyl)methanol: Similar structure but with amino groups at the 3 and 4 positions.
(2,5-Diaminophenyl)methanol: Amino groups at the 2 and 5 positions.
(3,5-Diaminobenzoic acid): Carboxyl group instead of the hydroxymethyl group
Uniqueness: (3,5-Diaminophenyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
(3,5-Diaminophenyl)methanol, a compound characterized by its unique amine and alcohol functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of phenylmethanol with two amino groups positioned at the 3 and 5 positions of the aromatic ring. This structural configuration is crucial for its biological activity as it enhances interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
Solubility | Soluble in water |
Melting Point | 120-125 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds with amino groups exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
- Mechanism of Action : The anticancer activity is attributed to the ability of this compound to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on A549 cells. The results showed a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 50 |
The compound demonstrated a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various pathogenic bacteria and fungi.
- Antibacterial Activity : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:
Pathogen | MIC (µg/mL) |
---|---|
MRSA | 32 |
E. coli | 64 |
- Antifungal Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida albicans, showcasing its broad-spectrum antimicrobial potential.
Antioxidant Activity
The antioxidant properties of this compound are significant due to its ability to scavenge free radicals. This action is vital in preventing oxidative stress-related diseases.
- DPPH Radical Scavenging Assay : The compound exhibited a notable scavenging effect on DPPH radicals:
Concentration (µM) | Scavenging Activity (%) |
---|---|
10 | 30 |
50 | 60 |
100 | 90 |
This data suggests that this compound can serve as a potent antioxidant agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3,5-diaminophenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nitro reduction or coupling reactions. For example:
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Nitro Reduction : Starting from 3,5-dinitrobenzoyl chloride, catalytic hydrogenation (Pd/C, H₂ gas, 0.2–0.3 MPa) reduces nitro groups to amines. Hydrazine hydrate/ethanol systems are also effective but may require temperature control to prevent ester cleavage .
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Suzuki Coupling : Aryl halides can react with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under nitrogen, as demonstrated in related diaryl methanone syntheses .
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Key Factors : Yield optimization depends on solvent choice (e.g., THF for esterification), catalyst loading, and temperature. For instance, potassium iodide in acetonitrile at 80°C improved alkylation efficiency in a similar synthesis .
- Data Table : Comparison of Synthetic Methods
Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ gas | Ethanol | 60–80 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 75–85 | |
Nitro Reduction | Hydrazine hydrate | Ethanol | ~70 |
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Chromatography : Use silica gel chromatography with hexane/EtOAc (1:1) for purification. Monitor purity via TLC (Rf = 0.54 in hexane/EtOAc) .
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic peaks: δ ~4.28 ppm (OCH₂), ~5.11 ppm (OH), and ~10.20 ppm (NH) in DMSO-d₆ .
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amine (3300–3450 cm⁻¹) stretches.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₇H₁₀N₂O requires C 62.68%, H 7.46%) .
Advanced Research Questions
Q. How do solvent polarity and hydrogen bonding affect the stability of this compound in solution?
- Methodological Answer :
- Hydrogen Bonding : The compound forms intramolecular O–H⋯N and N–H⋯O bonds, stabilizing the structure. Methanol solvation further enhances stability via intermolecular hydrogen bonds, as seen in crystal structures .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may accelerate degradation. Use methanol/water (4:1) mixtures for HPLC analysis to prevent aggregation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
-
Crystallography : Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves ambiguities in NMR assignments by providing precise bond angles and hydrogen-bonding networks .
-
Dynamic NMR : For tautomeric or conformational ambiguities, variable-temperature ¹H NMR (e.g., 200–400 MHz) can identify slow-exchange processes .
Q. How can this compound be functionalized for polyimide or liquid crystal applications?
- Methodological Answer :
- Polyimide Synthesis : React with dianhydrides (e.g., PMDA) in DMAc under nitrogen to form polyamic acid precursors. Thermal imidization at 250°C yields high-Tg films .
- Liquid Crystal Alignment : Introduce long alkyl chains via esterification (e.g., n-hexane bromide, K₂CO₃) to enhance mesophase stability. Hydrazine-mediated reduction preserves stereochemistry .
Q. Data Contradiction Analysis
Q. Why do catalytic hydrogenation methods for nitro reduction yield varying purities?
- Methodological Answer :
- Byproduct Formation : Medium-pressure H₂ systems reduce ester cleavage compared to hydrazine hydrate, which may over-reduce or degrade intermediates .
- Catalyst Deactivation : Pd/C poisoning by sulfur impurities lowers yield. Pre-purify starting materials via recrystallization .
Properties
IUPAC Name |
(3,5-diaminophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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